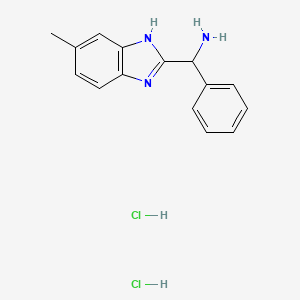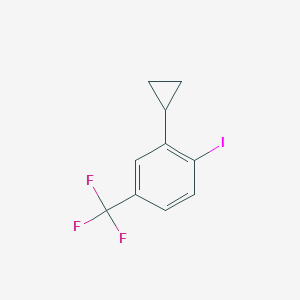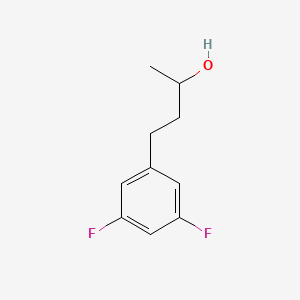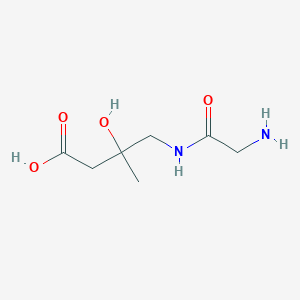
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. Its multifaceted nature makes it a subject of interest in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2-aminoacetamide under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 298.15 to 318.15 K . The process may require the use of catalysts or specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities. Advanced techniques like ultrasonic and viscometric analysis are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine derivative .
Scientific Research Applications
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Aminocaproic acid
- Tranexamic acid
- 4-(Aminomethyl)benzoic acid
- Glycine
Uniqueness
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both an aminoacetamido group and a hydroxyl group, allowing it to participate in a broader range of reactions and interactions .
Properties
Molecular Formula |
C7H14N2O4 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-[(2-aminoacetyl)amino]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(13,2-6(11)12)4-9-5(10)3-8/h13H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
MYYAFGMNWFLEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


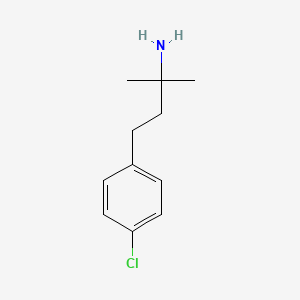
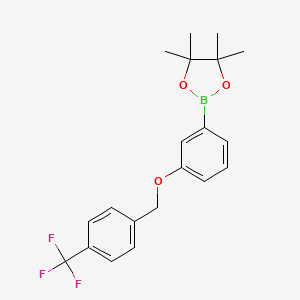
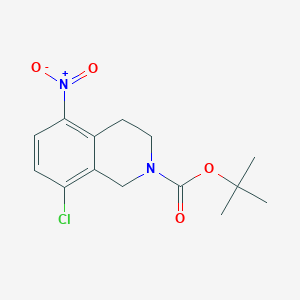
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
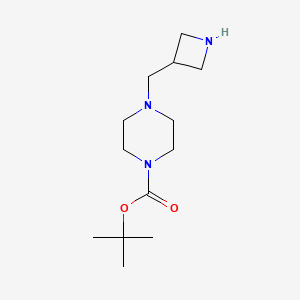

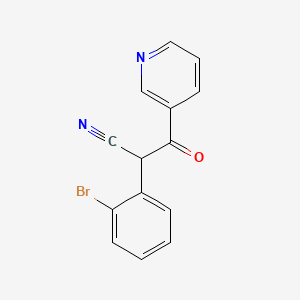
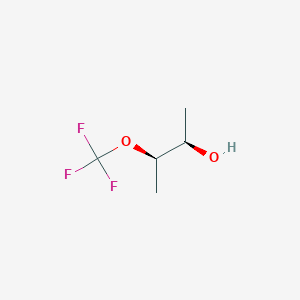
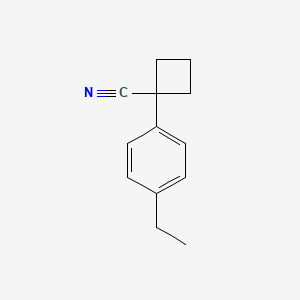

![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
